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Compound of Interest

Compound Name: 2-Bromo-6-fluoropyridin-3-ol

Cat. No.: B1445794

An In-depth Technical Guide to 2-Bromo-6-fluoropyridin-3-ol (CAS 1256822-94-2)

Abstract

This document provides a comprehensive technical overview of 2-Bromo-6-fluoropyridin-3-
ol, a halogenated pyridine derivative of significant interest in synthetic and medicinal chemistry.
While detailed experimental data for this specific compound (CAS 1256822-94-2) is limited in
publicly accessible literature, this guide synthesizes available information, predictive data, and
expert analysis of its structural analogues to offer valuable insights for research and
development. We will explore its physicochemical properties, propose a logical synthetic
pathway, analyze its chemical reactivity based on its functional groups, and discuss its potential
applications as a key building block in the design of novel therapeutics and agrochemicals.

Core Molecular Profile and Physicochemical
Properties

2-Bromo-6-fluoropyridin-3-ol is a trifunctionalized pyridine ring system. The strategic
placement of a bromine atom, a fluorine atom, and a hydroxyl group creates a versatile scaffold
with a unique electronic and steric profile. The bromine at the C2 position serves as an
excellent leaving group for cross-coupling reactions, the fluorine at C6 modulates the ring's
electronics and metabolic stability, and the hydroxyl group at C3 provides a handle for further
derivatization and influences the molecule's acidity and solubility.
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Table 1: Physicochemical and Identification Data

Property Value Source(s)

CAS Number 1256822-94-2 [LI2]031[415106][ 7]

Molecular Formula CsHsBrFNO [2]

Molecular Weight 191.99 g/mol [2]

IUPAC Name 2-Bromo-6-fluoropyridin-3-ol N/A
2-bromo-6-fluoro-3-

Synonyms hydroxypyridine, 6-Fluoro-3- [4]
hydroxy-2-bromopyridine

Predicted Boiling Point 350.7 £ 37.0 °C at 760 mmHg [8]

Predicted Density 1.891 + 0.06 g/cm3 [8]

SMILES OC1=CC=C(F)N=C1Br [2]
DRIUDLUPZZLSBP-

InChIKey [7]
UHFFFAOYSA-N

N Store at 2-8°C under an inert
Storage Conditions [2]

atmosphere

Note: Boiling point and density are predicted values as experimental data is not readily
available.

Plausible Synthetic Strategy

A specific, validated synthesis for 2-Bromo-6-fluoropyridin-3-ol is not detailed in readily
available literature. However, based on established methodologies for the synthesis of related
functionalized pyridines, a plausible multi-step synthetic route can be conceptualized. A
common strategy involves the construction of the substituted pyridine ring, often starting from a
precursor that allows for the sequential introduction of the required functional groups.

A logical approach would start from a suitable aminopyridine precursor, leveraging diazotization
for fluorination and regioselective bromination.
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4 Proposed Synthesis Workflow )
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Step 1
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Step 2 (Balz-Schiemann)

2-Bromo-6-fluoropyridin-3-ol
(Target Molecule)
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.

Caption: Proposed synthetic workflow for 2-Bromo-6-fluoropyridin-3-ol.

Step-by-Step Methodology (Hypothetical Protocol):

¢ Diazotization of the Amino Precursor:

o Dissolve 2-Amino-6-bromo-3-hydroxypyridine in an aqueous solution of a non-nucleophilic
acid, such as tetrafluoroboric acid (HBF4) or an HF-Pyridine complex, at a low temperature
(typically 0-5 °C).

o Slowly add a solution of sodium nitrite (NaNO3z) in water, maintaining the low temperature
to form the intermediate diazonium salt. The choice of an anhydrous fluoride source like
HF-Pyridine is often preferred to minimize side reactions. This step is analogous to
procedures described for other fluoropyridine syntheses.[9]
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 Fluorination (Balz-Schiemann Reaction or variant):

o The resulting diazonium salt is then gently warmed. The thermal decomposition of the
diazonium tetrafluoroborate salt releases nitrogen gas and generates the desired 2-
Bromo-6-fluoropyridin-3-ol.

o The reaction mixture is then neutralized, and the product is extracted using a suitable
organic solvent (e.g., ethyl acetate).

o Purification would be achieved via column chromatography on silica gel.

Self-Validating System: Throughout this proposed synthesis, progress can be monitored by
Thin Layer Chromatography (TLC). The final product's identity and purity would be confirmed
by tH NMR, 3C NMR, and Mass Spectrometry, comparing the observed data with the expected
analytical profile described in Section 4.

Chemical Reactivity and Synthetic Utility

The reactivity of 2-Bromo-6-fluoropyridin-3-ol is governed by its three key functional groups.
The interplay between these groups makes it a highly valuable and versatile building block.

Key Reactivity Sites

Palladium-Catalyzed
Versatile handle for C-C, Cro_ss-Couplmg )
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(
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Caption: Key reactivity pathways of 2-Bromo-6-fluoropyridin-3-ol.
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o C2-Bromine Atom: The bromine atom is an excellent leaving group, making this position the
primary site for modification via palladium-catalyzed cross-coupling reactions.[10] This allows
for the straightforward introduction of a wide variety of substituents, including aryl, heteroaryl,
alkyl, and amino groups, which is a cornerstone of modern drug discovery.[11]

o C3-Hydroxyl Group: The phenolic hydroxyl group is acidic and can be readily deprotonated
to form an alkoxide. This allows for O-alkylation or O-acylation reactions to introduce ether or
ester functionalities. Furthermore, the hydroxyl group is a strong ortho-, para-directing group
in electrophilic aromatic substitution, although the pyridine ring itself is electron-deficient.

e C6-Fluorine Atom: The fluorine atom is a poor leaving group in nucleophilic aromatic
substitution compared to bromine. This differential reactivity allows for selective chemistry at
the C2 position. The high electronegativity of fluorine also lowers the pKa of the pyridine
nitrogen, reducing its basicity, and can enhance metabolic stability and binding affinity in a
final drug candidate.[10]

Analytical Characterization Profile (Expected)

While specific spectral data is not published, an analytical profile can be predicted based on
the molecule's structure.

Table 2: Predicted Spectroscopic Data
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Technique Expected Observations

- Three signals in the aromatic region (approx.
6.5-8.0 ppm).- One broad singlet for the
hydroxyl proton (variable chemical shift, D20
1H NMR exchangeable).- The two aromatic protons on
the pyridine ring will appear as doublets or
doublet of doublets due to H-H and H-F

coupling.

- Five distinct signals for the five carbon atoms
of the pyridine ring.- The carbon bearing the
hydroxyl group (C3) would be significantly
downfield (approx. 150-160 ppm).- The carbons
attached to the halogens (C2 and C6) will also

13C NMR be downfield, with their shifts influenced by both
the halogen and their position relative to the
nitrogen.- C-F coupling will be observable,
resulting in splitting of the C6 signal and
potentially smaller couplings to C5 and C4.[12]
[13]

- A distinct molecular ion peak (M*) and an M+2
Mass Spec (MS) peak of nearly equal intensity, which is

characteristic of a monobrominated compound.

- A broad absorption band in the region of 3200-
3600 cm~* corresponding to the O-H stretching

Infrared (IR) of the hydroxyl group.- Characteristic C=C and
C=N stretching vibrations for the aromatic ring in
the 1400-1600 cm~1 region.

Applications in Drug Discovery and Development

Halogenated pyridines are privileged scaffolds in medicinal chemistry. 2-Bromo-6-
fluoropyridin-3-ol serves as a valuable intermediate for building more complex molecules with
potential therapeutic activity.
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» Scaffold for Kinase Inhibitors: The pyridine core is a common feature in many kinase
inhibitors. The functional handles on this molecule allow for the systematic exploration of the
chemical space around the core to optimize binding to the target kinase.

o Synthesis of Agrochemicals: The inclusion of fluorine in a molecule often enhances its
biological activity and metabolic stability, properties that are highly desirable in the
development of new herbicides, insecticides, and fungicides.[10]

o Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, it can be used
in FBDD screening to identify initial hit compounds that bind to a biological target. The
reactive handles then allow for the rapid elaboration of these fragments into more potent
lead compounds.

Safety and Handling

A specific Safety Data Sheet (SDS) for 2-Bromo-6-fluoropyridin-3-ol with comprehensive
hazard data is not widely available.[3] Therefore, it must be handled with the precautions
appropriate for related, potentially hazardous compounds.

o General Hazards (Inferred from Analogues): Based on the SDS for compounds like 2-bromo-
6-fluoropyridine and other halogenated pyridinols, this compound should be considered:

o Harmful or toxic if swallowed, inhaled, or in contact with skin.[14][15]
o A cause of skin and serious eye irritation.[14][16]
o Potentially causing respiratory irritation.[16]

e Handling Precautions:

o

Use only in a well-ventilated area, preferably in a chemical fume hood.

o

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant
gloves (e.g., nitrile), safety goggles, and a lab coat.

o

Avoid breathing dust, fumes, or vapors.

[¢]

Wash hands thoroughly after handling.
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Always consult the most up-to-date Safety Data Sheet from your supplier before use and
perform a thorough risk assessment.

Conclusion

2-Bromo-6-fluoropyridin-3-ol is a strategically functionalized heterocyclic compound with
significant potential as an intermediate in synthetic chemistry. Its key features—a site for cross-
coupling, a nucleophilic hydroxyl group, and a stabilizing fluorine atom—provide a powerful
toolkit for the construction of complex molecular architectures. While a comprehensive, publicly
available dataset on this specific molecule is sparse, this guide provides a robust framework
based on fundamental chemical principles and data from analogous structures. This
information should empower researchers to effectively incorporate this versatile building block
into their synthetic and drug discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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